An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-2-bromo-3-fluorophenol
An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-2-bromo-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, bromo, and fluoro groups on a phenol ring, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on the synthesis and properties of 6-Amino-2-bromo-3-fluorophenol (CAS No: 1257535-00-4). Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide outlines a plausible synthetic pathway based on analogous reactions and presents known properties obtained from chemical supplier databases.
Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of 6-Amino-2-bromo-3-fluorophenol are not extensively reported in the scientific literature. The information available is primarily from commercial suppliers.
Table 1: Physicochemical Properties of 6-Amino-2-bromo-3-fluorophenol
| Property | Value | Reference |
| CAS Number | 1257535-00-4 | [1] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.0 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI | 1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 | [2] |
| InChIKey | UCSNGLLYCWLVAT-UHFFFAOYSA-N | [2] |
| SMILES | Nc1cc(F)c(Br)c(O)c1 | Inferred |
Synthesis Pathway
The proposed synthesis involves:
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Nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol.
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Reduction of the nitro group of 2-bromo-4-fluoro-6-nitrophenol to an amino group to obtain the final product.
Caption: Proposed two-step synthesis of 6-Amino-2-bromo-3-fluorophenol.
Experimental Protocols
The following protocols are adapted from general procedures for similar transformations and should be considered illustrative. Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Precursor)
This protocol is based on the methodology described in patent CN103724206A.[3]
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Materials:
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2-bromo-4-fluorophenol
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Chloroform (CHCl₃)
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Sulfuric acid (H₂SO₄)
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Nitric acid (HNO₃)
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Water (H₂O)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol
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Procedure:
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In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
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Prepare a nitrating mixture of sulfuric acid and nitric acid.
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At room temperature (controlled at 20°C), add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.
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After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.[3]
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After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
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Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.
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Step 2: Synthesis of 6-Amino-2-bromo-3-fluorophenol (Proposed Reduction)
A standard method for the reduction of a nitro group to an amine in the presence of other sensitive functional groups is catalytic hydrogenation or reduction with a metal in acidic media. The following is a general procedure that would likely be effective.
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Materials:
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2-bromo-4-fluoro-6-nitrophenol
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Ethanol (or another suitable solvent)
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A reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Illustrative Procedure (using SnCl₂·2H₂O):
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Dissolve 2-bromo-4-fluoro-6-nitrophenol in a suitable solvent such as ethanol.
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Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid.
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Heat the mixture under reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the solution is basic.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude 6-Amino-2-bromo-3-fluorophenol.
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The crude product can be purified by column chromatography on silica gel.
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Safety Information
6-Amino-2-bromo-3-fluorophenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Signal Word | Warning | [2] |
| Hazard Statements | H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, MS) for 6-Amino-2-bromo-3-fluorophenol are not currently available in public scientific databases. Researchers synthesizing this compound would need to perform a full characterization to confirm its structure.
Applications in Research and Development
Substituted aminophenols are valuable precursors in organic synthesis. The presence of amino, hydroxyl, and halogen functional groups allows for a variety of chemical transformations:
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The amino group can be diazotized and converted to other functionalities or used in coupling reactions to form amides or sulfonamides.
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The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters.
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The bromo and fluoro substituents influence the electronic properties of the aromatic ring and can participate in cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures.
These characteristics make 6-Amino-2-bromo-3-fluorophenol a potentially useful building block for the synthesis of novel pharmaceuticals and agrochemicals.
Conclusion
6-Amino-2-bromo-3-fluorophenol is a chemical intermediate with potential for broader application in synthetic chemistry. This guide provides a summary of the currently available information on its properties and a plausible synthetic route. The lack of detailed experimental and characterization data in the public domain highlights an opportunity for further research to fully elucidate the chemistry of this compound and unlock its potential for future applications. It is recommended that any synthesis and characterization be performed with appropriate safety precautions and analytical diligence.
References
- 1. 6-Amino-2-bromo-3-fluorophenol 97% Supplier in Mumbai, 6-Amino-2-bromo-3-fluorophenol 97% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 6-Amino-2-bromo-3-fluorophenol | 1257535-00-4 [sigmaaldrich.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
